1-Benzyl-3-methyl-piperazine monofumarate is a chemical compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms. This compound features a benzyl group and a methyl group attached to the piperazine ring, along with a fumarate moiety. It is primarily utilized in scientific research due to its unique chemical properties and potential applications in medicinal chemistry.
The compound can be synthesized from readily available precursors such as benzyl chloride and 3-methylpiperazine, followed by the reaction with fumaric acid to form the fumarate salt. Various synthetic methods are documented in chemical literature, detailing both laboratory and industrial production techniques .
1-Benzyl-3-methyl-piperazine monofumarate is classified under the category of piperazine derivatives. Piperazines are known for their diverse pharmacological activities, including effects on the central nervous system and potential applications as therapeutic agents.
The synthesis of 1-benzyl-3-methyl-piperazine monofumarate typically involves a multi-step process:
In industrial settings, large-scale synthesis may include controlled conditions for temperature and pressure, along with purification steps such as recrystallization to enhance yield and purity .
The molecular structure of 1-benzyl-3-methyl-piperazine monofumarate consists of:
1-Benzyl-3-methyl-piperazine monofumarate can undergo several types of chemical reactions:
The mechanism of action for 1-benzyl-3-methyl-piperazine monofumarate involves its interaction with specific molecular targets within biological systems. The compound may bind to various receptors or enzymes, modulating their activity and leading to pharmacological effects. The exact pathways depend on the context of its application, which may include neuropharmacological effects or other therapeutic actions .
1-Benzyl-3-methyl-piperazine monofumarate finds applications primarily in scientific research, particularly in fields related to medicinal chemistry. Its unique structural features make it a candidate for developing new pharmacological agents targeting various biological pathways. Additionally, it may serve as an intermediate in synthesizing more complex organic compounds or pharmaceuticals .
This compound's versatility underscores its potential utility in advancing therapeutic strategies and understanding biochemical mechanisms at play within living organisms.
The core synthesis of 1-benzyl-3-methylpiperazine initiates with selective N-alkylation of the piperazine scaffold. Industrially, this involves reacting 3-methylpiperazine with benzyl chloride under alkaline conditions (e.g., NaOH/K₂CO₃) at 80–100°C, yielding the tertiary amine product with 75–85% efficiency [2] [7]. Solvent selection critically influences regioselectivity: polar aprotic solvents like N,N-dimethylformamide (DMF) suppress dialkylated byproducts by enhancing nucleophilic discrimination between the piperazine nitrogens [4] [8]. Catalytic agents further optimize this step; amine salts (e.g., triethylamine hydrochloride) accelerate benzylation by 40% while minimizing oligomerization [7]. Post-reaction, unreacted piperazine is recovered as piperazine dihydrochloride monohydrate via ethanol washing, achieving >97% recovery for reuse [8].
Table 1: Alkylation Optimization Parameters for 1-Benzyl-3-methylpiperazine Synthesis
Parameter | Suboptimal Conditions | Optimized Conditions | Impact on Yield/Purity |
---|---|---|---|
Solvent | Ethanol | DMF | Purity ↑ 25% (dialkylated impurity <2%) |
Temperature | 25–60°C | 80–100°C | Reaction time ↓ 70% (2h vs. 8h) |
Catalyst | None | Triethylamine HCl (5 mol%) | Yield ↑ 40% (85% vs. 45%) |
Base | None | NaOH (2.0 equiv) | Benzyl chloride conversion >99% |
Recent advances employ transition-metal-free coupling using lithium hexamethyldisilazide (LiHMDS), which facilitates arylpiperazine bond formation without palladium residues, streamlining purification [4].
Conversion of the free base to the monofumarate salt requires precise 1:1 stoichiometry between 1-benzyl-3-methylpiperazine and fumaric acid to avoid diacid adducts or residual base [2] [9]. Solvent polarity governs crystal morphology: ethanol/water (1:1 v/v) maximizes yield (90–95%) by balancing solubility and ionic dissociation, while pure ethanol or acetonitrile induces rapid precipitation with included solvents [2] [9]. Recrystallization from hot methanol generates a thermodynamically stable polymorph with >98% purity, verified via powder X-ray diffraction (PXRD) [2]. The process adheres to the equilibrium:
$$\text{C}{12}\text{H}{18}\text{N}{2} + \text{C}4\text{H}4\text{O}4 \rightleftharpoons \text{C}{12}\text{H}{18}\text{N}2 \cdot \text{C}4\text{H}4\text{O}4$$
Table 2: Solvent Systems for Fumarate Salt Crystallization
Solvent System | Temperature Regime | Yield (%) | Purity (%) | Crystal Characteristics |
---|---|---|---|---|
Ethanol/water (1:1) | 0–5°C cooling ramp | 90–95 | >98 | Needles, low agglomeration |
Methanol | Reflux to 25°C | 85–88 | 99.5 | Prisms, high density |
Acetonitrile | 25°C anti-solvent addn. | 75–80 | 97 | Fine powder, electrostatic |
Purification includes countercurrent washing with cold ethyl acetate to remove excess fumaric acid, ensuring pharma-grade purity [9].
Industrial synthesis prioritizes continuous flow technology over batch reactors for enhanced mass/heat transfer. In flow systems (residence time: 10–15 min), benzyl chloride alkylation achieves 95% conversion at 100°C with a 5-min contact time, reducing di-benzyl impurities to <0.5% [2]. Fumarate salification in flow employs static mixers for instantaneous acid-base reaction, followed by segmented crystallization, yielding 30% higher space-time yield than batch [2].
Batch processing remains viable for low-volume campaigns. Key upgrades include:
Table 3: Industrial Process Comparison for 1-Benzyl-3-methyl-piperazine Monofumarate
Parameter | Batch Process | Continuous Flow Process | Advantage |
---|---|---|---|
Cycle time | 12–24 h | 2–3 h | Throughput ↑ 400% |
Byproduct formation | Dialkylated piperazine (3–5%) | Dialkylated piperazine (<0.5%) | Purity ↑ 90% |
Energy consumption | 15 kWh/kg | 8 kWh/kg | Cost ↓ 45% |
Scale flexibility | 10–1000 L | Microreactor to 20 t/year | Campaign adaptability |
Though 1-benzyl-3-methylpiperazine lacks chiral centers, its C3-methyl group enables enantioselective applications. Chiral resolution of racemic precursors uses diastereomeric salt formation with (D)- or (L)-tartaric acid, achieving 99% ee after recrystallization [6] [9]. For de novo asymmetric synthesis, two strategies dominate:
Kinetic resolution via lipase-catalyzed hydrolysis of ester intermediates (e.g., 1-benzyl-3-carbomethoxypiperazine) achieves 50% conversion with >98% ee for the unreacted enantiomer [4]. Future directions include enzymatic transamination to install chiral amines at C2/C5 positions [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7